3-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
3-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure that includes a methoxyphenyl group, a pyridinylmethyl group, and a dihydro-1,2-oxazole ring, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps:
Formation of the Dihydro-1,2-oxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide intermediate and an alkene.
Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with an appropriate nucleophile.
Introduction of the Pyridinylmethyl Group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, where a pyridinylmethyl halide is coupled with the oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides or organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of oxazole derivatives in various chemical reactions.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 3-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxyphenyl and pyridinylmethyl groups could facilitate binding to specific molecular targets, while the oxazole ring might play a role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the pyridinylmethyl group, which might affect its binding properties and reactivity.
N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the methoxyphenyl group, potentially altering its chemical and biological activity.
3-(2-hydroxyphenyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: The hydroxyl group instead of the methoxy group could significantly change its reactivity and interaction with biological targets.
Uniqueness
The combination of the methoxyphenyl, pyridinylmethyl, and oxazole groups in 3-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide makes it unique. This specific arrangement of functional groups can lead to distinct chemical properties and biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C17H17N3O3 |
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Molecular Weight |
311.33 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C17H17N3O3/c1-22-15-7-3-2-6-13(15)14-9-16(23-20-14)17(21)19-11-12-5-4-8-18-10-12/h2-8,10,16H,9,11H2,1H3,(H,19,21) |
InChI Key |
GZVAFDXAAOCUDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(C2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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